molecular formula C10H11N3 B123811 4-(1H-pyrazol-1-ylmethyl)aniline CAS No. 142335-61-3

4-(1H-pyrazol-1-ylmethyl)aniline

Cat. No. B123811
M. Wt: 173.21 g/mol
InChI Key: ISRYTHBRUSOVAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aniline derivatives with a pyrazole ring often involves condensation reactions, as seen in the Schiff base formation of [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] methylene] aniline derivatives . Another method reported is the one-pot synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which utilizes ethyl 2-cyanoacetate, pyrazole aldehydes, and nitrostyrenes in the presence of a catalyst . Additionally, a green synthesis approach has been employed for the synthesis of 2-(1H-pyrazol-5-yl) aniline, indicating a trend towards more environmentally friendly synthetic methods .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazole ring attached to an aniline moiety. For instance, in the N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline, the pyrazoline ring assumes an envelope conformation, and the aniline group is nearly perpendicular to the pyrazoline ring . Such structural features are crucial as they can influence the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives with a pyrazole ring is influenced by the substituents on the rings. For example, the presence of a trifluoromethyl group in certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines has been found to abolish anti-RSV activity and enhance cytotoxicity . The introduction of halogen atoms, such as chlorine or bromine, has been shown to improve anti-RSV activity and selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of electron-donating methoxy groups in pyrazolyl-based anilines has been associated with emissions in the redshift region, which could be useful for biological imaging applications . The antimicrobial and antioxidant activities of these compounds are also significant, with some demonstrating potent larvicidal activity . The corrosion inhibition property of 2-(1H-pyrazol-5-yl) aniline on Aluminium-2014 alloy in a hydrochloric acid solution has been studied, showing that the compound effectively prevents corrosion .

Scientific Research Applications

Summary of the Application

“4-(1H-pyrazol-1-ylmethyl)aniline” is used in the field of organic synthesis . It’s a derivative of dithieno[3,2-b:2’,3’-d]pyrrole (DTP), which is garnering significant interest in the fields of catalysis and medicinal chemistry .

Methods of Application or Experimental Procedures

The compound was prepared in a 63% yield utilizing a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) . The identity of the product was confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and single-crystal analysis .

Results or Outcomes

The synthesis of this compound has been well-documented and its crystal structure has been thoroughly analyzed . The manuscript detailing its synthesis and characterization is prepared carefully and contains many important aspects .

Catalysis and Medicinal Chemistry

Summary of the Application

“4-(1H-pyrazol-1-ylmethyl)aniline” is a derivative of tris(pyrazolyl)methane (Tpm) ligands . Tpm ligands and their corresponding metal complexes have been exploited for a broad range of applications, including catalysis and biomedical chemistry . For instance, the molecule [TpmMn(CO)3]PF6 has been investigated as a chemotherapeutic to treat colon cancer .

Methods of Application or Experimental Procedures

The synthesis of “4-(1H-pyrazol-1-ylmethyl)aniline” involves a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) . The identity of the product was confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and single-crystal analysis .

Results or Outcomes

The synthesis of this compound has been well-documented and its crystal structure has been thoroughly analyzed . Density functional theory calculations utilizing the MN15L density functional and the def2-TZVP basis set indicated that “4-(1H-pyrazol-1-ylmethyl)aniline” forms with similar energetics to the previously reported unmethylated analog .

Crystallography

Summary of the Application

“4-(1H-pyrazol-1-ylmethyl)aniline” has been used in the field of crystallography . An analysis of crystals grown from the layering method (CH2Cl2/acetone/pentane) indicated two distinct polymorphs of the title compound .

Methods of Application or Experimental Procedures

The compound was prepared in a 63% yield utilizing a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) . The identity of the product was confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and single-crystal analysis .

Results or Outcomes

The overlaid wireframe structures of the polymorphs (polymorph I in orange and polymorph II in purple) again keeps a consistent orientation of the central carbon atom and the aniline substituent . This study provides valuable insights into the crystal structure of “4-(1H-pyrazol-1-ylmethyl)aniline” and its polymorphs .

Safety And Hazards

“4-(1H-pyrazol-1-ylmethyl)aniline” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

4-(pyrazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRYTHBRUSOVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377436
Record name 4-(1H-pyrazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-ylmethyl)aniline

CAS RN

142335-61-3
Record name 4-(1H-pyrazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-1-ylmethyl)aniline
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Synthesis routes and methods

Procedure details

A solution of 1-(4-nitrobenzyl)-1H-pyrazole (0.375 g, 1.85 mmol) in ethyl acetate (15 mL) was treated with Pt/C (0.018 g, 0.09 mmol) and the mixture stirred at rt for 16 h under a hydrogen atmosphere. After this time, the mixture was filtered through celite, washed with ethyl acetate, and the filtrate was concentrated. The residue was purified by column chromatography (silica, hexanes/ethyl acetate) to afford the title compound (0.213 g, 57%) as a yellow solid. MW=173.21. 1H NMR (CDCl3, 300 MHz) δ 7.58-7.47 (m, 1H), 7.32 (d, J=2.1 Hz, 1H), 7.09-7.01 (m, 2H), 6.68-6.59 (m, 2H), 6.24 (t, J=2.1 Hz, 1H), 5.19 (s, 2H), 3.69 (s, 2H); APCI MS m/z 174 [M+H]+.
Quantity
0.375 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.018 g
Type
catalyst
Reaction Step One
Yield
57%

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